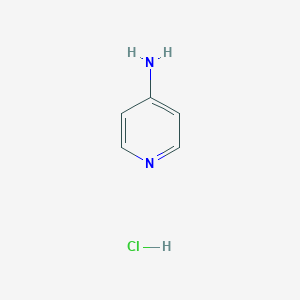

4-Aminopyridine hydrochloride

Descripción

Historical Context and Evolution of 4-Aminopyridine (B3432731) Research

The story of 4-aminopyridine is one of scientific serendipity and persistent investigation. Initially developed for non-medical purposes, its unique properties soon steered it towards the realm of medicine and, eventually, specialized neuropharmacological applications.

The compound 4-aminopyridine (4-AP) was first developed in 1963, not as a therapeutic agent, but as a bird poison. pensoft.netresearchgate.net Its initial foray into the pharmaceutical world began in the 1970s in Bulgaria. pensoft.netresearchgate.net Anesthetists in the country discovered its efficacy as a reversal agent for non-depolarizing myorelaxants, drugs that cause muscle relaxation during surgery. pensoft.netresearchgate.net This led to its commercialization by the Bulgarian pharmaceutical company Sopharma under the trade name Pymadin. pensoft.netresearchgate.net Early clinical studies demonstrated that intravenous administration of 4-AP could effectively reverse partial neuromuscular blockade induced by agents like tubocurarine. pensoft.net Following extensive clinical investigations, 4-aminopyridine became a standard reversal agent in clinical anesthesia in Bulgaria. pensoft.net Its use as a bird frightening agent, under the trade name Avitrol®, also continued, though this application has been a subject of controversy. epa.gov

The transition of 4-aminopyridine into neuropharmacological research was driven by a deeper understanding of its mechanism of action. Scientists discovered that 4-AP is a potassium (K+) channel blocking agent. nih.gov This property is crucial because in demyelinated axons, as seen in conditions like spinal cord injury and multiple sclerosis, the exposure of potassium channels can lead to a leakage of ions and subsequent conduction block. pensoft.netnih.gov By blocking these exposed channels, 4-AP can prolong the duration of the nerve action potential, thereby restoring conduction across these damaged nerve segments. pensoft.netnih.gov

This understanding opened the door to investigating its potential in treating neurological disorders characterized by demyelination. nih.govgoogle.com Early studies in the 1980s and 1990s began to explore its effects on neurological deficits in chronic cases of traumatic spinal cord injury in animal models and later in human patients. nih.govgoogle.com These initial trials, while showing limited and transient neurological gains, provided a foundation for optimism that pharmaceutical management of conduction deficits could play a role in restoring neurological function. nih.gov This marked a significant shift from its use in anesthesia to a targeted approach for chronic neurological conditions.

Nomenclature and Synonyms in Academic Literature

In scientific and academic literature, 4-Aminopyridine hydrochloride is referred to by several names. A clear understanding of this nomenclature is essential for navigating the body of research surrounding this compound.

| Type | Name |

| Systematic Name | This compound |

| Systematic Name | 4-Pyridinamine, hydrochloride (1:1) |

| Systematic Name | 4-Pyridinamine, monohydrochloride |

| Systematic Name | Pyridin-4-amine hydrochloride |

| Synonym | 4-AP |

| Synonym | Fampridine (International Nonproprietary Name - INN) |

| Synonym | Dalfampridine (B372708) (United States Adopted Name - USAN) |

| Trade Name | Pymadin |

| Trade Name | Avitrol® |

| Code | NSC-206404 |

This table provides a non-exhaustive list of names and synonyms for this compound. pensoft.netresearchgate.netepa.govnih.govnih.govwikipedia.org

The base molecule, 4-aminopyridine, is also known by its International Nonproprietary Name (INN), fampridine, and its United States Adopted Name (USAN), dalfampridine. pensoft.netwikipedia.org The hydrochloride salt form is specified for certain pharmaceutical preparations.

Current Status and Significance in Neurobiology

Today, 4-aminopyridine holds a significant position in neurobiology, primarily due to its established mechanism as a potassium channel blocker and its therapeutic applications. nih.gov In 2010, a prolonged-release formulation of the drug was approved in the United States for the treatment of walking disabilities in patients with multiple sclerosis (MS). pensoft.netresearchgate.net This approval was a landmark event, solidifying the compound's role in managing symptoms of this chronic demyelinating disease. pensoft.netresearchgate.net

Its significance extends beyond symptomatic relief in MS. Research continues to explore its potential in a range of neurological conditions, including spinal cord injury and Alzheimer's disease. nih.govgoogle.com The ability of 4-AP to enhance the release of neurotransmitters such as dopamine, noradrenaline, acetylcholine, and glutamate (B1630785) further broadens its research applications. pensoft.net

Recent studies have also suggested that 4-AP may possess neuroprotective properties beyond its symptomatic effects. nih.govnih.gov Investigations in animal models have shown that it can promote remyelination and offer protection against retinal neurodegeneration. nih.govyoutube.com This emerging evidence suggests that 4-AP might not only improve nerve conduction but could also play a role in preserving neural structures, opening new avenues for therapeutic strategies in neurodegenerative and neuroinflammatory diseases. nih.govnih.govyoutube.com The ongoing research into its effects on various ion channels and cellular pathways continues to underscore the importance of 4-aminopyridine in the field of neurobiology. nih.govplos.orgrupress.org

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action

Modulation of Ion Channels

The principal pharmacological effect of 4-Aminopyridine (B3432731) hydrochloride is its role as a non-selective inhibitor of voltage-gated potassium channels (Kv). selleckchem.com By blocking these channels, it influences the repolarization phase of the action potential, leading to a cascade of downstream effects on neuronal excitability and neurotransmitter release.

Voltage-Gated Potassium (Kv) Channel Blockade

4-Aminopyridine is recognized as a broad inhibitor of most Kv1-Kv4 channel subtypes. nih.gov It is understood to access its binding site from the intracellular side of the membrane. nih.gov The molecule, a weak base, is thought to cross the cell membrane in its non-ionized form and then act on the channel from within the cell in its ionized form. nih.govnih.gov

While considered a broad-spectrum Kv channel blocker, 4-Aminopyridine exhibits a degree of selectivity, particularly for the Kv1 family. nih.gov Research has identified its inhibitory action on Kv1.1, Kv1.2, and Kv1.4 channels. researchgate.net The combination of Kv1.1 and Kv1.2 subunits is one of the most prevalent in both the central and peripheral nervous systems. nih.gov The compound shows inhibitory effects on Kv1.1 and Kv1.2 with IC50 values of 170 μM and 230 μM, respectively, in Chinese hamster ovary (CHO) cells. selleckchem.comnih.gov This blockade is significant in the context of neurological function, as these specific channel subtypes play a crucial role in regulating axon excitability. nih.gov

| Kv Subtype | IC50 (μM) | Cell Line |

|---|---|---|

| Kv1.1 | 170 | CHO |

| Kv1.2 | 230 | CHO |

Voltage-gated potassium channels are composed of four subunits, each containing a voltage sensor domain (VSD) and a pore domain (PD). nih.gov The activation of the VSD, driven by changes in membrane potential, leads to the opening of the pore. nih.gov 4-Aminopyridine's mechanism involves targeting the final transition of the voltage sensor, which is a critical step for the channel to open. nih.gov By suppressing this final conformational change, 4-Aminopyridine effectively hinders the complete activation of the VSD and prevents the channel from reaching its open state. nih.gov Docking studies have identified a hydrophobic cavity within the closed pore where 4-aminopyridine binds. nih.gov

4-Aminopyridine is classified as an open-channel blocker, meaning it enters and binds to the potassium channel when the activation gate is open. nih.govresearchgate.netnih.gov Once bound within the inner vestibule of the channel, its primary action is to bias the activation gate toward the closed conformation. researchgate.netnih.gov This interaction effectively "traps" the drug within the channel when it closes. nih.gov This trapping mechanism explains why after washing out the drug, the current elicited by a subsequent voltage step remains significantly reduced and displays slow activation kinetics. nih.gov The drug essentially stabilizes a closed or non-conducting state of the channel. nih.gov Computer simulations support the model that 4-Aminopyridine binds to both an open and a non-conducting state of the channel. nih.govnih.gov

In myelinated axons, voltage-gated potassium channels, particularly Kv1.1 and Kv1.2, are not uniformly distributed but are clustered in specific regions. nih.gov A key location is the juxtaparanodal region, which lies adjacent to the node of Ranvier, concealed under the myelin sheath. nih.govnih.gov In demyelinating conditions, these previously covered channels become exposed. nih.gov The therapeutic effect of 4-Aminopyridine in such conditions is attributed to its ability to block these exposed juxtaparanodal potassium channels. youtube.comchemicalbook.com This blockade prolongs the duration of the action potential, allowing it to more effectively propagate across the demyelinated segment of the axon. youtube.com In normally myelinated nerves, where these channels are concealed, 4-Aminopyridine has little to no effect on conduction velocity or refractory period, highlighting the location-dependent nature of its action. nih.gov However, in injured axons, even low concentrations of 4-aminopyridine can increase the amplitude of the compound action potential, suggesting a significant effect on damaged nerve fibers. nih.gov

Influence on Calcium (Ca²⁺) Channels

In addition to its well-documented effects on potassium channels, 4-Aminopyridine also influences high voltage-activated (HVA) calcium channels, an action that is independent of its Kv channel blockade. nih.gov This interaction is not a blockade but rather a potentiation of calcium currents. The effect is highly dependent on the specific subunit composition of the calcium channel. nih.gov

Research has shown that the potentiating effect of 4-Aminopyridine on HVA Ca²⁺ channels is most significant when the Cavβ3 subunit is present. nih.gov Specifically, at micromolar concentrations, 4-Aminopyridine selectively potentiates L-type calcium currents in channels reconstituted with Cav1.2, α2δ1, and Cavβ3 subunits. nih.gov The potentiation of N-type currents requires much higher concentrations, and there is little effect on P/Q-type currents. nih.gov The mechanism for this potentiation involves 4-Aminopyridine enhancing the physical interaction between the pore-forming subunit (Cav1.2 or Cav2.2) and the Cavβ3 subunit, which also increases their trafficking to the plasma membrane. nih.gov Blockade of Kv channels by 4-Aminopyridine can also indirectly lead to increased intracellular calcium by causing membrane depolarization, which in turn opens voltage-gated calcium channels. mdpi.com

| Channel Type | Subunit Composition for Potentiation | Effect | Effective Concentration |

|---|---|---|---|

| L-type | Cav1.2 + α2δ1 + Cavβ3 | Selective Potentiation | Micromolar (μM) |

| N-type | Cav2.2 + Cavβ3 | Potentiation | High Concentrations |

| P/Q-type | - | Little to no effect | - |

Potential Interactions with Other Ion Channels (e.g., Na⁺ channels, TMEM175)

The pharmacological profile of 4-aminopyridine extends beyond its interaction with potassium and calcium channels. As mentioned, its action on Ca²⁺ influx can be dependent on Na⁺ channel activity, indicating a functional interplay between these channels. nih.gov

More recently, 4-aminopyridine has been identified as an inhibitor of the lysosomal cation channel TMEM175. nih.govnih.gov It physically occludes the pore of the TMEM175 channel, preventing the permeation of both ions and water. nih.gov The binding of 4-aminopyridine occurs near the center of the ion conduction pathway in the open state of the channel. nih.gov This inhibition is voltage-dependent. nih.govresearchgate.net The IC₅₀ values for the inhibition of ion flux through TMEM175 by 4-aminopyridine have been determined for different ions.

| Ion Flux | IC₅₀ of 4-Aminopyridine |

|---|---|

| Cs⁺ | 21 ± 3.5 µM |

| Proton (H⁺) | 55 ± 13 µM |

Neurotransmitter Release Enhancement

A primary consequence of the pharmacological actions of 4-aminopyridine is the enhancement of neurotransmitter release. pensoft.net This effect is a direct result of its influence on presynaptic ion channels and calcium dynamics.

Presynaptic Mechanisms

4-aminopyridine facilitates synaptic and neuromuscular transmission by directly targeting presynaptic HVA Ca²⁺ channels to potentiate neurotransmitter release, a mechanism that can be independent of its effects on K⁺ channels. nih.govsemanticscholar.org By increasing the influx of Ca²⁺ into the presynaptic terminal, either directly or indirectly, 4-aminopyridine enhances the probability of synaptic vesicle fusion with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. pensoft.net The compound has been shown to increase the number of acetylcholine quanta released from nerve terminals in a dose-dependent manner. pensoft.net

Increased Release of Specific Neurotransmitters (e.g., Acetylcholine, Dopamine, Noradrenaline, Glutamate)

The enhancing effect of 4-aminopyridine on neurotransmitter release has been documented for several key neurotransmitters in the central and peripheral nervous systems. pensoft.net It has been shown to increase the release of acetylcholine, dopamine, noradrenaline, and glutamate (B1630785). pensoft.netnih.gov For example, 4-aminopyridine at concentrations of 10⁻⁴ to 10⁻⁵ M can increase the release of acetylcholine from rat striatal slices severalfold. nih.gov In synaptosomal preparations, it enhances the high-affinity uptake of choline and its conversion to acetylcholine, which may contribute to its ability to sustain enhanced acetylcholine release. nih.gov

Compound Names

| 4-Aminopyridine hydrochloride |

| 4-Aminopyridine |

| Tetrodotoxin |

| BAPTA |

| Acetylcholine |

| Dopamine |

| Noradrenaline |

| Glutamate |

| Choline |

Role of Prolonged Action Currents and Ca²⁺ Influx

This compound (4-AP) fundamentally alters neuronal signaling by prolonging action currents, which subsequently enhances calcium (Ca²⁺) influx. The primary mechanism involves the blockade of voltage-gated potassium (K⁺) channels. wikipedia.orgnih.govxjcistanche.com This inhibition of K⁺ channels slows down the repolarization phase of the action potential, leading to a longer period of depolarization. pensoft.net This sustained depolarization keeps voltage-gated Ca²⁺ channels open for an extended duration, thereby increasing the influx of Ca²⁺ into the neuron. nih.govnih.gov

Research has demonstrated that 4-AP can directly facilitate Ca²⁺ entry through voltage-sensitive channels, an effect that is distinct from its impact on K⁺ currents. nih.gov Studies suggest that 4-AP and its analogs can directly stimulate high voltage-activated Ca²⁺ channels (HVACCs) in neurons, with the intracellular β subunit of the channel being a critical site of action. nih.gov This enhanced Ca²⁺ influx is a crucial step that leads to an increase in the release of neurotransmitters at both peripheral and central synapses. nih.govnih.govnih.gov The classical view posits that this sequence of events—K⁺ channel blockade, prolonged action potentials, and increased Ca²⁺ influx—is the key to how 4-AP improves neuromuscular function. nih.gov

Effects on Neuronal Excitability and Conduction

The modulation of ion channels by 4-AP leads to profound effects on the excitability of neurons and the propagation of nerve impulses.

Action Potential Duration and Repolarization

4-Aminopyridine directly influences the shape and duration of the action potential by inhibiting its repolarization phase. pensoft.net By blocking the fast K⁺ channels responsible for repolarizing the neuronal membrane, 4-AP significantly prolongs the falling phase of the action potential. nih.gov This effect has been observed in various neuronal tissues. For instance, in isolated canine Purkinje fibers, 4-AP caused a dose-dependent increase in action potential duration (APD) at 30%, 50%, and 90% repolarization, with a 500 µM concentration producing statistically significant increases. nih.govresearchgate.net This blockade of K⁺ channels slows the rate of phase 1 repolarization and shifts the plateau of the action potential to less negative potentials. nih.gov The prolongation of the action potential is a direct consequence of inhibiting the outward flow of potassium ions that would normally restore the resting membrane potential. pensoft.net

| Repolarization Level | Proportional Increase with 500 µM 4-AP (%) | 95% Confidence Interval |

|---|---|---|

| APD 30% | 90.8% | (-36.4%, 218.0%) |

| APD 50% | 25.8% | (11.9%, 39.7%) |

| APD 90% | 22.0% | (14.9%, 29.1%) |

Axonal Conduction Restoration, particularly in Demyelinated Axons

In demyelinated axons, the loss of the myelin sheath exposes the internodal membrane and its voltage-gated K⁺ channels. nih.govxjcistanche.compensoft.net During an action potential, this exposure leads to a leakage of potassium ions, which can impair or block the conduction of the nerve impulse. pensoft.net 4-AP is thought to restore conduction in these compromised axons by blocking these exposed K⁺ channels. nih.govxjcistanche.compensoft.net This blockade prevents the leakage of current, prolongs the duration of the sodium action current, and thereby increases the likelihood that the action potential will successfully propagate across the demyelinated segment. pensoft.net

Experimental studies on rat sciatic nerves demyelinated with lysophosphatidyl choline have shown that 4-AP can markedly enhance the compound action potential recorded across the lesion, increasing both its amplitude and duration. nih.gov In some axons where conduction was previously blocked, the application of 4-AP restored conduction. nih.gov However, it is noted that the concentrations of 4-AP used in some experimental settings to achieve conduction restoration are significantly higher than those used clinically. oup.comnih.gov Some research suggests that at clinical doses, 4-AP may not have a consistent effect on restoring conduction in demyelinated central axons, proposing that other effects, like synaptic potentiation, may be more significant. oup.comnih.govdundee.ac.uk

Enhancement of Synaptic and Neuromuscular Transmission

4-Aminopyridine is a potent enhancer of both synaptic and neuromuscular transmission. pensoft.net This effect is a direct consequence of its ability to prolong action potentials and increase Ca²⁺ influx into the presynaptic terminal. nih.gov The elevated intracellular Ca²⁺ concentration powerfully increases the release of neurotransmitters from the motor nerve terminals in response to a nerve impulse. nih.gov This leads to a potentiation of synaptic transmission. oup.comnih.gov

Studies have shown that 4-AP can augment neuromuscular transmission independently of its effects on K⁺ channels, suggesting a direct action on high voltage-activated Ca²⁺ channels. nih.gov At the neuromuscular junction, 4-AP has been shown to restore transmission at junctions blocked by magnesium or botulinum toxin. nih.gov While it powerfully enhances transmitter release in response to nerve impulses, it does not typically affect spontaneous transmitter release, as evidenced by its lack of effect on the amplitude or time course of miniature endplate potentials (mepps). nih.gov The enhancement of synaptic activity may be a primary mechanism for the therapeutic benefits seen in certain neurological conditions. oup.com

Impact on Neuronal Pacemaking

Neuronal pacemaking, the ability of certain neurons to fire action potentials rhythmically and autonomously, is influenced by a delicate balance of various ion currents. 4-AP can affect this process by altering potassium conductances that are crucial for regulating firing frequency. For example, A-type potassium currents, which are sensitive to 4-AP, play a key role in controlling the pacemaker frequency of individual dopaminergic neurons in the substantia nigra. nih.gov The inhibition of these currents by 4-AP can alter the inactivation kinetics of the channels, thereby modulating the neuron's firing pattern. nih.gov In some experimental models, blocking specific potassium channels with agents like 4-AP can restart pacemaking in neurons that have been silenced. nih.gov The precise impact of 4-AP on pacemaking is complex, as it depends on the specific subtypes of potassium channels expressed by the neuron and their role in generating the rhythmic activity.

Advanced Research Methodologies and Models

In Vitro Electrophysiological Techniques

In vitro electrophysiological techniques are fundamental in understanding how 4-Aminopyridine (B3432731) hydrochloride modulates neuronal and cardiac cell activity at the cellular and subcellular levels. These methods allow for precise control of the cellular environment and direct measurement of electrical phenomena.

Patch-clamp electrophysiology is a cornerstone for investigating the effects of 4-Aminopyridine on ion channels. The whole-cell patch-clamp technique, applied to various cell types including lymphocytes and cardiac myocytes, allows for the recording of currents from the entire cell membrane. nih.govahajournals.orgnih.govjove.com This method has been instrumental in demonstrating that 4-Aminopyridine blocks delayed rectifier potassium (K+) channels. nih.gov Studies using this technique on cloned mouse brain potassium channels (mKv1.1) expressed in Chinese hamster ovary cells have shown that 4-Aminopyridine induces a dose-, voltage-, and use-dependent block. nih.gov Furthermore, research on human K+ channels (Kv1.1 and Kv1.2) expressed in these cells revealed that 4-Aminopyridine is a potent inhibitor. nih.gov

The cut-open oocyte voltage clamp technique is another powerful tool, often used with Xenopus oocytes expressing specific ion channels. nih.govscispace.combiorxiv.org This method allows for stable, long-term recordings and good control of the intracellular environment. It has been used to study the block of cloned K+ channels by 4-Aminopyridine, revealing details about its binding sites and the state-dependency of the block. nih.govscispace.com For instance, research on the Shaker ion channel expressed in oocytes has helped to quantify the effects of 4-Aminopyridine on K+ currents. scispace.com

Microelectrode recordings are used to measure the electrical activity of individual cells or small groups of cells. This technique involves inserting a fine-tipped electrode into or near a cell to record action potentials and other electrical signals. nih.govnih.govbohrium.com In studies of cardiac tissue, such as isolated dog Purkinje fibers, microelectrodes are used to monitor transmembrane potentials and various action potential parameters. nih.gov Similarly, in studies on the sinoatrial node, glass microelectrodes are used to record intracellular action potentials from small tissue preparations. physiology.org This technique has also been applied to single axons in the spinal cord to examine the effects of 4-Aminopyridine on action potential conduction in the context of injury. bohrium.com

A key aspect of electrophysiological research is the detailed analysis of action potential parameters. These parameters provide insights into the effects of compounds on the different phases of the action potential. Commonly measured parameters include the action potential duration at 50% (APD₅₀) and 90% (APD₉₀) repolarization, and the overshoot. nih.govnih.gov

In studies on isolated dog Purkinje fibers, 4-Aminopyridine was found to significantly increase APD₅₀ and APD₉₀ at a concentration of 500 µM when stimulated at 1.0 Hz. nih.gov However, it did not alter the resting membrane potential, overshoot, or the maximal rate of depolarization. nih.gov Research on mouse sinoauricular node strips showed that 4-Aminopyridine prolonged the action potential duration at 20% repolarization (APD₂₀). nih.gov In guinea-pig ventricular myocytes, which lack a specific transient outward current, 4-Aminopyridine was also shown to prolong action potentials. nih.gov

| Concentration (µM) | APD₃₀ (% Change from Control) | APD₅₀ (% Change from Control) | APD₉₀ (% Change from Control) |

|---|---|---|---|

| 5 | Data not available | Dose-dependent increase observed | Dose-dependent increase observed |

| 50 | Data not available | Dose-dependent increase observed | Dose-dependent increase observed |

| 500 | Statistically significant increase | Statistically significant increase | Statistically significant increase |

The primary mechanism of action of 4-Aminopyridine is the blockade of voltage-gated potassium channels. Therefore, the measurement of specific ion currents is crucial. These currents include the transient outward current (I_TO), the ultrarapid delayed rectifier current (I_Kur), the human ether-à-go-go-related gene (hERG) current, and various other Kv currents. ahajournals.orgnih.gov

Voltage-clamp studies on isolated canine myocytes have shown that the plasma concentrations of 4-Aminopyridine achieved in some in vivo studies are insufficient to affect ventricular I_TO but have a strong inhibitory effect on atrial I_Kur. ahajournals.org This highlights the importance of correlating in vivo effects with in vitro current measurements. Research has also demonstrated that millimolar concentrations of 4-Aminopyridine can inhibit hERG K+ channels, which are responsible for the I_Kr current, a critical component of ventricular repolarization. nih.govnih.gov This finding is significant as it suggests that 4-Aminopyridine can modulate ventricular repolarization independently of its action on I_TO. nih.gov Furthermore, studies have shown that 4-Aminopyridine is a non-selective blocker of a wide variety of voltage-activated potassium (Kv) channels, including Kv1.1 and Kv1.2. nih.govresearchgate.nettocris.com

| Ion Channel | Cell Type/System | IC₅₀ Value (µM) |

|---|---|---|

| Kv1.1 | CHO cells | 147 (extracellular), 117 (intracellular) nih.gov |

| Kv1.2 | CHO cells | 230 tocris.com |

| Kv1.5 | Automated patch clamp system | 125.1 sophion.com |

| hERG | Mammalian cell line | 4400 nih.gov |

In Vivo Animal Models

In vivo animal models are essential for studying the effects of 4-Aminopyridine hydrochloride in a complex biological system, particularly for diseases involving demyelination and axonal injury.

Spinal cord injury (SCI) models in animals are also used to investigate the therapeutic potential of 4-Aminopyridine. bohrium.comnih.govnih.govpurdue.edubiorxiv.org The rationale for its use in SCI is that it can enhance nerve conduction through areas of demyelination by blocking potassium channels and prolonging the action potential. nih.govnih.gov Studies in animal models of SCI have shown modest therapeutic benefits, consistent with enhanced central conduction. nih.gov In zebrafish models of SCI, treatment with 4-Aminopyridine has been found to increase swimming distance and promote glial cell bridging at the injury site. biorxiv.org

Biochemical and Molecular Approaches

The action of 4-aminopyridine is fundamentally linked to its ability to increase the release of various neurotransmitters. researchgate.netpensoft.net Consequently, techniques to assay these neurotransmitters are crucial in studies involving the compound. One prominent method is in vivo microdialysis, which allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals. nih.gov

The collected dialysates can then be analyzed to quantify neurotransmitter concentrations. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose, often coupled with fluorescence or mass spectrometry detection for enhanced sensitivity and specificity. nih.gov Using this approach, research has demonstrated that 4-aminopyridine administration significantly increases the extracellular levels of glutamate (B1630785), aspartate, GABA, dopamine, norepinephrine (B1679862), and serotonin (B10506) in brain regions like the striatum. researchgate.net This enhanced release, particularly of the excitatory neurotransmitter glutamate, is considered a primary contributor to the compound's epileptiform effects. researchgate.netresearchgate.net

| Neurotransmitter | Observed Effect | Brain Region Studied | Primary Assay Technique | Reference |

|---|---|---|---|---|

| Glutamate | Increased Release | Striatum, Hippocampus | Microdialysis with HPLC | researchgate.net |

| Aspartate | Increased Release | Striatum | Microdialysis with HPLC | researchgate.net |

| GABA | Increased Release | Striatum | Microdialysis with HPLC | researchgate.net |

| Dopamine | Increased Release | Striatum | Microdialysis with HPLC | researchgate.netpensoft.net |

| Norepinephrine (Noradrenaline) | Increased Release | Striatum, Hippocampus | Microdialysis with HPLC | researchgate.netnih.gov |

| Serotonin | Increased Release | Striatum | Microdialysis with HPLC | researchgate.net |

| Acetylcholine | Increased Release | Neuromuscular Junction | Electrophysiology, Bioassay | pensoft.net |

Molecular investigations have focused on the downstream signaling cascades affected by 4-aminopyridine, particularly the phosphorylation of presynaptic proteins involved in neurotransmitter release. A key protein of interest is the Growth-Associated Protein 43 (GAP-43), also known as B-50 or neuromodulin. nih.govnih.govdovepress.com GAP-43 is a presynaptic-specific substrate for protein kinase C (PKC) and plays a significant role in neurite outgrowth, synaptic plasticity, and the regulation of neurotransmitter release. nih.govdovepress.com

Studies using rat hippocampal slices and synaptosomes have shown that 4-aminopyridine stimulates the phosphorylation of B-50/GAP-43. nih.govnih.gov This effect is concentration-dependent, rapid (occurring within seconds), and sustained. nih.gov The phosphorylation of B-50/GAP-43 is dependent on the influx of extracellular calcium (Ca²⁺) and is thought to be a critical molecular mechanism underlying the 4-aminopyridine-induced enhancement of Ca²⁺-dependent neurotransmitter release. nih.gov The correlation between B-50 phosphorylation and the release of neurotransmitters like norepinephrine provides strong evidence for the protein's involvement in the compound's mechanism of action. nih.gov

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Rat Hippocampal Slices | 4-AP (100 µM) significantly enhances B-50 phosphorylation. | Effect is concentration-dependent and correlates with increased [³H]noradrenaline release. | nih.gov |

| Rat Brain Synaptosomes | 4-AP stimulates B-50 phosphorylation at concentrations from 10 µM to 5 mM. | Effect is Ca²⁺-dependent and occurs directly at the presynaptic terminal. | nih.gov |

| Rat Hippocampal Slices | The increase in B-50 phosphorylation by 4-AP is persistent, unlike that induced by K⁺ depolarization. | Suggests a distinct molecular mechanism underlying 4-AP-induced epileptogenesis. | nih.gov |

The mechanism of 4-aminopyridine involves altering ion channel function, leading to changes in intracellular ion concentrations, particularly calcium (Ca²⁺). nih.govnih.gov Fluorescence-based assays are powerful tools for measuring these changes in living cells. Fura-2, and its membrane-permeable form Fura-2-acetoxymethyl ester (Fura-2 AM), is a classic and widely used ratiometric fluorescent indicator for quantifying intracellular Ca²⁺ concentrations. nih.govthermofisher.com

Fura-2 exhibits different excitation wavelengths depending on whether it is bound to Ca²⁺ or free in the cytoplasm. nih.gov By measuring the ratio of fluorescence emission at ~510 nm when the dye is excited at two different wavelengths (typically 340 nm and 380 nm), researchers can calculate the intracellular Ca²⁺ concentration. nih.govthermofisher.com This ratiometric approach provides robust and reliable measurements, minimizing issues like uneven dye loading or photobleaching. thermofisher.com These assays can be performed on single cells using fluorescence microscopy or in a high-throughput format using plate readers. nih.govbmglabtech.com In the context of 4-aminopyridine research, Fura-2-based assays are used to directly demonstrate how the compound's blockade of K⁺ channels leads to depolarization, activation of voltage-gated Ca²⁺ channels, and a subsequent increase in intracellular Ca²⁺, which is the trigger for enhanced neurotransmitter release. nih.govnih.gov

Computational Modeling and Simulations

Computational modeling and simulations have provided valuable insights into the molecular interactions between 4-aminopyridine and its target ion channels. These models help to explain the mechanism of action at a sub-molecular level.

Computer simulations have been used to develop models of 4-aminopyridine's action on potassium channels. nih.govnih.gov These models suggest that the drug binds to the open state of the channel and can become trapped once the channel closes. nih.gov The simulations also propose that 4-aminopyridine must bind to both an open and a nonconducting state of the channel. nih.gov

More advanced molecular dynamics simulations have been employed to visualize the binding of 4-aminopyridine within the ion conduction pathway of channels. researchgate.netnih.govpnas.org For example, a cryo-electron microscopy structure combined with molecular simulations of 4-aminopyridine bound to the lysosomal channel TMEM175 showed that the drug physically occludes the pore. nih.govpnas.org These simulations revealed that the binding site is located near the middle of the transmembrane potential gradient, which explains the voltage-dependent dissociation of the drug. researchgate.netnih.gov The simulations also showed that the bound 4-aminopyridine can switch between different binding poses, stabilized by various interactions within the channel pore. researchgate.netnih.gov Docking studies have also been used to confirm the interaction of 4-aminopyridine derivatives with the peripheral anionic site of acetylcholinesterase. nih.gov

Therapeutic Potential and Translational Research

Neurodegenerative and Demyelinating Diseases

4-Aminopyridine (B3432731) hydrochloride, a potassium channel blocker, has demonstrated significant therapeutic potential in various neurodegenerative and demyelinating diseases. Its primary mechanism of action involves the blockade of voltage-gated potassium channels, which leads to the prolongation of action potentials, enhancement of neurotransmitter release at synapses, and restoration of conduction in demyelinated axons. This has led to its investigation and use in conditions such as Multiple Sclerosis (MS), Spinal Cord Injury (SCI), and certain cerebellar disorders.

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory disease of the central nervous system characterized by demyelination and axonal damage, leading to a wide range of neurological deficits. nih.gov 4-Aminopyridine has emerged as a symptomatic treatment for some individuals with MS, particularly in improving walking ability.

Mechanism of Action in MS Pathophysiology

In the pathophysiology of MS, demyelination exposes voltage-gated potassium channels along the previously insulated axon. This exposure leads to a leakage of potassium ions during nerve impulse transmission, which shortens the action potential and can ultimately cause conduction block. 4-Aminopyridine addresses this by blocking these exposed potassium channels. researchgate.netpensoft.net This action prolongs the duration of the action potential, allowing the nerve impulse to be conducted more effectively across the demyelinated segment, thereby reversing the conduction block. pensoft.netresearchgate.net

Beyond restoring axonal conduction, 4-aminopyridine may also have immunomodulatory properties. By blocking potassium channels in T-lymphocytes, it can modify their proliferation and effector functions, which could be relevant to the autoimmune-mediated demyelination seen in MS. pensoft.net Some research also suggests that 4-aminopyridine may have neuroprotective effects by stabilizing myelin and oligodendrocytes, the cells responsible for producing myelin. youtube.com

Impact on Axonal Conduction Deficits

The primary therapeutic benefit of 4-aminopyridine in MS is attributed to its ability to restore conduction in demyelinated axons. researchgate.net Experimental studies have consistently shown that 4-aminopyridine can improve the propagation of action potentials through demyelinated nerve fibers. nih.gov This restoration of axonal conduction is believed to underlie the clinical improvements observed in some MS patients, such as enhanced muscle strength and improved walking speed. nih.gov In clinical trials, a significant portion of patients treated with a sustained-release form of 4-aminopyridine experienced an approximate 25% increase in walking speed. nih.gov

However, it is important to note that the effects of 4-aminopyridine are not limited to demyelinated axons. It can also enhance synaptic transmission and increase skeletal muscle twitch tension, which may also contribute to the symptomatic improvements seen in MS patients. researchgate.net

Restoration of Cerebellar Inhibition in Ataxic Disorders

While the primary focus in MS is often on motor and sensory deficits, cerebellar dysfunction, leading to ataxia, can also be a significant symptom. The cerebellum plays a crucial role in coordinating movement, and its function is dependent on the precise firing patterns of its neurons, particularly Purkinje cells. In some ataxic disorders, the excitability of Purkinje cells is reduced, leading to impaired motor coordination.

Animal studies have shown that 4-aminopyridine can increase the excitability of Purkinje cells and normalize their irregular firing rates. d-nb.infonih.gov This restoration of Purkinje cell activity enhances the inhibitory output of the cerebellar cortex to the deep cerebellar nuclei, which is essential for coordinated movement. This mechanism is thought to underlie the beneficial effects of 4-aminopyridine in certain ataxic disorders. d-nb.infonih.gov

Spinal Cord Injury (SCI)

Spinal cord injury often involves demyelination of axons, contributing to the loss of motor and sensory function below the level of the injury. nih.gov 4-Aminopyridine has been investigated as a potential therapeutic agent to improve neurological function in individuals with chronic SCI. The rationale for its use in SCI is similar to that in MS: to restore conduction in demyelinated axons. nih.gov

Clinical trials have provided evidence that 4-aminopyridine can lead to modest but meaningful neurological gains in some individuals with long-standing SCI. nih.govnih.gov A systematic review of studies on 4-aminopyridine in SCI concluded that it can be an effective treatment for improving some functions after chronic injury. frontiersin.org

| Study Design | Number of Participants | Key Findings |

| Randomized, open-label, active-treatment control, dosage-blinded study | 21 | Statistically significant increases in composite motor and sensory scores; enhanced pulmonary function; diminished spasticity. nih.gov |

| Systematic Review | 10 studies included | Evidence of improved functionality in individuals with traumatic SCI. frontiersin.org |

| Phase III Randomized, Parallel, Placebo-Controlled Trial (Ongoing) | 150 | Evaluating effects on locomotor, sensory, and autonomic functions. clinicaltrials.gov |

Cerebellar Disorders (e.g., nystagmus, vertigo)

4-Aminopyridine has shown efficacy in treating certain cerebellar disorders, particularly those characterized by nystagmus (involuntary eye movements) and vertigo. researchgate.net It is considered an effective symptomatic treatment for downbeat nystagmus and may also be beneficial for upbeat nystagmus. d-nb.infonih.gov

The therapeutic effect of 4-aminopyridine in these conditions is believed to stem from its action on the cerebellum. By blocking potassium channels, it increases the excitability of Purkinje cells, which are crucial for cerebellar function. d-nb.infonih.gov This enhanced excitability helps to restore the cerebellum's inhibitory control over vestibular and deep cerebellar nuclei, leading to a reduction in nystagmus and an improvement in balance. d-nb.infonih.gov

In a randomized, double-blind, crossover trial for downbeat nystagmus, 4-aminopyridine was shown to reduce the slow-phase velocity of the nystagmus and improve visual acuity. d-nb.info Case reports have also demonstrated significant objective clinical and video-oculographic improvement in patients with certain genetic forms of ataxia and nystagmus after treatment with 4-aminopyridine. mdsabstracts.org

| Disorder | Key Findings from Research |

| Downbeat Nystagmus | 4-aminopyridine is recommended for treatment, as it increases Purkinje cell excitability and restores inhibitory control. d-nb.infonih.gov A randomized trial showed a reduction in postural sway and slow phase velocity of nystagmus. d-nb.info |

| Episodic Ataxia Type 2 (EA2) | The efficacy of 4-aminopyridine has been demonstrated in a randomized controlled trial. d-nb.infonih.gov |

| Spinocerebellar Ataxia Type 6 (SCA6) | In a mouse model, 4-aminopyridine alleviated motor coordination deficits and restored Purkinje cell firing precision. nih.govnih.gov |

| Spinocerebellar Ataxia Type 27b (SCA27b) | A case report showed significant subjective and objective improvement in ataxia and a decrease in the frequency and intensity of downbeat nystagmus. mdsabstracts.org |

Other Neurological Applications

The mechanism of action of 4-aminopyridine hydrochloride has led to its investigation in other neurological conditions beyond LEMS.

4-Aminopyridine has been studied for its ability to antagonize the effects of non-depolarizing neuromuscular blocking agents used during anesthesia. nih.govpensoft.net It has been shown to reverse neuromuscular blockade in patients who are lightly curarized. nih.gov One of the first clinical applications for 4-aminopyridine was as a reversal agent for these myorelaxants. pensoft.netresearchgate.net However, studies have indicated that it is not as efficient as standard reversal agents like neostigmine. nih.gov Its mechanism involves increasing the release of acetylcholine at the neuromuscular junction, which then competes with the blocking agent. Research in animal models has demonstrated that 4-aminopyridine can rapidly and completely reverse sympathetic ganglion blockade produced by agents like hexamethonium and d-tubocurarine. nih.gov

Preclinical studies have shown the potential of 4-aminopyridine as an antidote for poisoning by certain neurotoxins that block sodium channels, such as saxitoxin (STX) and tetrodotoxin (TTX). nih.gov In animal models, 4-aminopyridine has been shown to effectively reverse the cardiorespiratory depression induced by these toxins. nih.gov Administration of 4-aminopyridine after intoxication with STX or TTX led to the restoration of diaphragmatic function, breathing rate, and heart rate to levels comparable to or exceeding control levels within minutes. nih.gov Further research has explored the therapeutic window for its administration, with studies indicating that 4-aminopyridine, in conjunction with supportive measures like artificial ventilation, can accelerate recovery from STX-induced cardiorespiratory collapse. nih.gov

The ability of 4-aminopyridine to enhance conduction in intact neural circuits has prompted research into its potential role in stroke recovery. nih.gov Preclinical studies in rat models of stroke have shown that administration of 4-aminopyridine can improve sensorimotor function. nih.gov The proposed mechanism is that it augments the excitability of spared neural circuits, allowing them to compensate for the functions of injured circuits. nih.gov This has led to clinical trials of a sustained-release formulation of 4-aminopyridine (dalfampridine) in individuals who have had a stroke. nih.gov While there are no drugs currently approved to repair brain damage from stroke, the potential for a pharmacological agent to mimic the effects of physical rehabilitation is an active area of research. sciencedaily.comucla.edu

Drug Discovery and Development of Analogues

The therapeutic potential of 4-aminopyridine has spurred research into the development of analogues with improved efficacy and different pharmacological profiles. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for designing more effective drugs. Several studies have investigated novel derivatives of 4-aminopyridine to assess their potential as potassium channel blockers. nih.govresearchgate.netnih.gov

One study investigated four new 4-aminopyridine derivatives with substitutions at the 2 and 3 positions of the pyridine ring. The findings revealed that 3-methyl-4-aminopyridine was approximately 7-fold more potent than 4-aminopyridine as a blocker of Shaker K+ channels. nih.gov In contrast, 3-methoxy- and 3-trifluoromethyl-4-aminopyridine were 3- to 4-fold less potent, and 2-trifluoromethyl-4-aminopyridine was about 60-fold less active. nih.gov Another study functionalized the amine position of 4-aminopyridine to create amide, carbamate, and urea derivatives. nih.gov The methyl, ethyl, and t-butyl carbamates of 4-aminopyridine were found to restore conduction in injured spinal cord tissue models. nih.gov

Potency of 4-Aminopyridine Analogues as K+ Channel Blockers

| Compound | Modification | Relative Potency to 4-Aminopyridine | Citation |

|---|---|---|---|

| 3-methyl-4-aminopyridine (3Me4AP) | Methyl group at position 3 | ~7-fold more potent | researchgate.netnih.gov |

| 3-methoxy-4-aminopyridine (3MeO4AP) | Methoxy group at position 3 | ~3- to 4-fold less potent | researchgate.netnih.gov |

| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | Trifluoromethyl group at position 3 | ~3- to 4-fold less potent | researchgate.netnih.gov |

| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | Trifluoromethyl group at position 2 | ~60-fold less active | nih.gov |

Development of Novel Derivatives (e.g., Nerispirdine, Fluorinated Aminopyridines)

The therapeutic limitations of 4-aminopyridine have spurred the development of novel derivatives aimed at improving efficacy, safety, and utility. Research has primarily focused on two promising avenues: the creation of analogues with modified channel blocking activity, such as Nerispirdine, and the synthesis of fluorinated aminopyridines for diagnostic purposes.

Nerispirdine

Nerispirdine was developed as an analogue of 4-aminopyridine with the goal of mitigating the proconvulsant effects associated with the parent compound. nih.gov While 4-aminopyridine is a non-selective potassium (K+) channel blocker, Nerispirdine exhibits a distinct mechanism of action. nih.gov It functions as an inhibitor of both axonal K+ channels and neuronal voltage-dependent sodium (Na+) channels. nih.gov This dual-channel blockade is thought to be the reason for Nerispirdine's lack of proconvulsant activity, a significant potential advantage over 4-aminopyridine. nih.gov Nerispirdine has been evaluated in clinical trials for the treatment of conditions such as Multiple Sclerosis and Optic Neuritis. drugbank.comclinicaltrials.gov

Fluorinated Aminopyridines

The development of fluorinated derivatives of 4-aminopyridine has been driven by the need for advanced diagnostic tools, particularly in the field of neurology. google.comresearchgate.net The incorporation of a fluorine atom, specifically the positron-emitting radionuclide fluorine-18 (¹⁸F), allows these derivatives to be used as positron emission tomography (PET) tracers. google.comresearchgate.net Compounds like 3-[¹⁸F]fluoro-4-aminopyridine ([¹⁸F]3F4AP) are designed to target potassium channels, enabling the visualization of demyelination in conditions like multiple sclerosis. google.comresearchgate.net

The synthesis of these compounds is a multi-step process. For instance, producing 3-fluoromethyl-4-aminopyridine involves protecting the amino group of a 4-aminopyridine precursor, followed by a fluorination step using a fluoro-containing reagent, and finally, the removal of the protecting group. google.com For radiolabeled versions, a [¹⁸F]-containing reagent is used in the fluorination step. google.com This novel approach of direct radiofluorination of pyridine N-oxides represents a significant advancement in producing meta-fluorinated pyridines for medical imaging. nih.govrsc.org The strategic addition of fluorine can enhance key properties such as metabolic stability and membrane permeation, which are advantageous for a diagnostic tracer. mdpi.com

Table 1: Comparison of 4-Aminopyridine and its Novel Derivatives

| Feature | 4-Aminopyridine | Nerispirdine | Fluorinated Aminopyridines (e.g., 3F4AP) |

|---|---|---|---|

| Primary Development Goal | Symptomatic treatment (e.g., walking in MS). pensoft.net | Improved safety profile (non-proconvulsant). nih.gov | Diagnostic imaging (PET tracer). researchgate.net |

| Primary Mechanism | Non-selective K+ channel blockade. nih.gov | K+ and Na+ channel blockade. nih.gov | K+ channel binding for imaging. google.com |

| Key Structural Modification | Parent compound. | Analogue with modified side chains. | Incorporation of a fluorine atom (often ¹⁸F). google.com |

| Primary Application | Therapeutic. pensoft.net | Therapeutic. drugbank.com | Diagnostic. researchgate.net |

Pharmacokinetic and Pharmacodynamic Profiling of Novel Compounds

The pharmacodynamic and pharmacokinetic profiles of novel 4-aminopyridine derivatives are central to their therapeutic or diagnostic potential and differentiate them from the parent compound.

Pharmacodynamics

The study of what a drug does to the body is known as pharmacodynamics. msdmanuals.com The pharmacodynamic profile of Nerispirdine is notably different from that of 4-aminopyridine. Using whole-cell patch-clamp electrophysiology, studies have shown that Nerispirdine inhibits the cloned human K+ channels K(v)1.1 and K(v)1.2 with IC50 values of 3.6 µmol/L and 3.7 µmol/L, respectively. nih.gov In contrast, 4-aminopyridine was found to be approximately 50-fold less potent in blocking these specific channels. nih.gov Furthermore, Nerispirdine inhibits voltage-dependent Na+ channel currents with an IC50 of 11.9 µmol/L, a mechanism not observed with 4-aminopyridine. nih.gov This dual action may underlie its ability to enhance neuronal conduction without the proconvulsant activity of 4-AP. nih.gov

For fluorinated aminopyridines , the primary pharmacodynamic property of interest is their ability to act as imaging agents. researchgate.net Specifically, ¹⁸F-labeled derivatives like [¹⁸F]3F4AP are designed to bind to potassium channels in the central nervous system. google.comnih.gov This binding allows for their detection via PET scans, providing a visual map of demyelinated areas in the brain, which is a hallmark of multiple sclerosis. researchgate.net

Pharmacokinetics

Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. msdmanuals.com The introduction of fluorine into a drug candidate can significantly enhance several pharmacokinetic properties, such as increasing metabolic stability and improving membrane permeation. mdpi.com

For fluorinated aminopyridines developed as PET tracers, rapid penetration of the blood-brain barrier is a critical pharmacokinetic feature. nih.gov These agents are designed for rapid uptake by target cells to provide a clear signal for imaging shortly after administration. nih.gov Their metabolism and clearance pathways are engineered to ensure the tracer does not persist long after the imaging procedure is complete.

Table 2: Summary of Available Pharmacokinetic and Pharmacodynamic Data for Novel Derivatives

| Compound | Pharmacodynamics (Mechanism/Effect) | Pharmacokinetics (Key Features) |

|---|---|---|

| Nerispirdine | Inhibits K+ channels (K(v)1.1, K(v)1.2) and Na+ channels. nih.gov IC50 values are 3.6 µmol/L, 3.7 µmol/L, and 11.9 µmol/L, respectively. nih.gov | Data from clinical trials exist but specific parameters (e.g., half-life, clearance) are not widely published. clinicaltrials.gov |

| Fluorinated Aminopyridines | Bind to potassium channels for PET imaging of demyelination. google.comresearchgate.net | Designed for enhanced metabolic stability and membrane permeation. mdpi.com Rapidly penetrates the blood-brain barrier. nih.gov |

Clinical Research Considerations Mechanistic and Outcomes Based

Evaluation of Clinical Efficacy Mechanisms

The clinical efficacy of 4-Aminopyridine (B3432731) hydrochloride is primarily attributed to its role as a potassium (K+) channel blocker. This mechanism of action is fundamental to its effects on the nervous system, particularly in conditions characterized by demyelination, such as multiple sclerosis.

Improved Axonal Conduction: In healthy myelinated axons, voltage-gated potassium channels are concentrated at the nodes of Ranvier. However, in demyelinated axons, these channels become exposed along the internodal membrane. The subsequent leakage of potassium ions can lead to a failure to conduct action potentials. 4-Aminopyridine hydrochloride blocks these exposed potassium channels, which prolongs the duration of the action potential. This prolongation allows for a greater influx of sodium ions, thereby increasing the likelihood that the action potential will successfully propagate across the demyelinated segment of the axon. Animal studies have demonstrated that 4-aminopyridine can improve impulse conduction through demyelinated lesions nih.gov. This restoration of conduction in previously blocked nerve fibers is a key mechanism behind the observed clinical improvements in patients.

Enhanced Neurotransmission: Beyond its effects on axonal conduction, this compound also enhances neurotransmission at the synaptic level. By blocking presynaptic potassium channels, the compound prolongs the depolarization of the presynaptic terminal. This extended depolarization leads to an increased influx of calcium ions (Ca2+), which in turn enhances the release of neurotransmitters into the synaptic cleft. This facilitation of neuro-neuronal and neuromuscular transmission contributes to the therapeutic effects observed in various neurological disorders frontiersin.org.

Response Rates and Long-Term Benefits in Patient Populations

Clinical studies have demonstrated that a subset of patients with neurological conditions, particularly multiple sclerosis (MS), experience significant benefits from treatment with this compound. However, the response to the treatment is not universal.

Phase III clinical trials have shown that approximately 40% of patients with MS exhibit a clinically meaningful improvement in walking speed nih.gov. In a long-term study of patients with MS who had an initial favorable response, 20 out of 23 patients continued to benefit from the administration of this compound over a follow-up period ranging from 6 to 32 months jwatch.org. The most frequently reported long-term improvements were in ambulation and fatigue, each noted in 13 of the long-term users, and enhanced visual function, reported by five patients jwatch.org.

In patients with long-term spinal cord injury, a randomized, double-blind, placebo-controlled trial showed that positive gains in motor function, sensation, and independence were more frequent in patients receiving 4-aminopyridine (69%) compared to those receiving a placebo (46%) nih.gov. Furthermore, a persistent effect on sensation and independence was observed even after discontinuation of the drug in the group that initially received it nih.gov. Specifically, 67% of these patients showed persistent improvement in sensation and 83% in independence nih.gov.

The following table summarizes response rates and long-term benefits observed in different patient populations.

| Patient Population | Endpoint | Response Rate/Benefit | Source |

| Multiple Sclerosis | Walking Speed | ~40% of patients show clinically meaningful improvement. | nih.gov |

| Multiple Sclerosis (initial responders) | Long-term Benefit (6-32 months) | 87% (20 of 23) continued to benefit. | jwatch.org |

| Long-term Spinal Cord Injury | Motor Function, Sensation, Independence | 69% showed positive gains vs 46% on placebo. | nih.gov |

| Long-term Spinal Cord Injury | Persistent effect on Sensation (after discontinuation) | 67% of initial responders. | nih.gov |

| Long-term Spinal Cord Injury | Persistent effect on Independence (after discontinuation) | 83% of initial responders. | nih.gov |

Studies on Specific Neurological Endpoints

Clinical trials have evaluated the impact of this compound on a range of specific neurological functions.

Walking Speed: A primary endpoint in many studies, particularly in the context of multiple sclerosis, is walking speed. Phase III trials have consistently demonstrated an approximate 25% increase in walking speed in the subset of patients who respond to the treatment nih.gov. In a study involving 35 MS patients, treatment with fampridine (a sustained-release form of 4-aminopyridine) was associated with improved walking speed and endurance nih.gov. Prior to treatment, 77% of patients could complete a 6-minute walk, which increased to 97% after administration. Furthermore, 35% of patients showed at least a 20% increase in the total distance covered in six minutes nih.gov.

Muscle Strength: Improvements in muscle strength, particularly in the lower extremities, have also been reported. A systematic review of studies on 4-aminopyridine in MS noted that Phase III trials showed improved muscle strength in the lower extremities nih.gov. In a study of patients with long-term spinal cord injury, a significant improvement in motor function was observed, with 92% of patients on 4-aminopyridine showing improvement compared to 46% on placebo nih.gov. Research in animal models of combined nerve and muscle injury has also shown that 4-aminopyridine can improve muscle histomorphometry and increase the number of muscle satellite cells nih.gov.

Cognition: The effects of this compound on cognitive function have yielded mixed results. One randomized, double-blind, placebo-controlled trial in patients with relapsing-remitting multiple sclerosis found that the experimental group achieved significantly higher scores in attention span, verbal fluency, and planning nih.gov. However, another pilot study using a similar design in MS patients found no significant effects on cognitive function, although there was a trend for improved performance on two of the tests nih.gov. A study in patients with Alzheimer's disease also did not find a significant effect of 4-aminopyridine on cognitive and behavioral symptoms as measured by the Alzheimer Disease Assessment Scale (ADAS) nih.gov.

Visual Function: Several studies have investigated the impact of this compound on visual function, particularly in patients with optic neuropathy secondary to multiple sclerosis. A randomized, double-blind, placebo-controlled, crossover study found that, on average, patients had faster P100 latencies on visual evoked potentials (VEP) when taking 4-aminopyridine compared to placebo nih.govresearchgate.net. A subset of patients also showed distinct improvements in visual acuity nih.govresearchgate.net. Another study reported that in patients with downbeat nystagmus, 4-aminopyridine reduced the slow-phase velocity of the nystagmus and improved near visual acuity nih.gov. Specifically, near visual acuity increased from a baseline of 0.59 to 0.66 with a 5 mg dose of 4-aminopyridine nih.gov.

The following table provides a summary of findings on specific neurological endpoints.

| Neurological Endpoint | Condition | Key Findings | Source |

| Walking Speed | Multiple Sclerosis | ~25% increase in responders. | nih.gov |

| Multiple Sclerosis | 35% of patients had a >20% increase in distance walked in 6 minutes. | nih.gov | |

| Muscle Strength | Multiple Sclerosis | Improved lower extremity muscle strength in Phase III trials. | nih.gov |

| Spinal Cord Injury | 92% of patients showed motor function improvement vs 46% on placebo. | nih.gov | |

| Cognition | Relapsing-Remitting MS | Significant improvement in attention, verbal fluency, and planning. | nih.gov |

| Multiple Sclerosis | No significant overall effect, but a trend for improvement. | nih.gov | |

| Alzheimer's Disease | No significant effect on ADAS scores. | nih.gov | |

| Visual Function | MS with Optic Neuropathy | Faster P100 latencies on VEP; improved visual acuity in a subset of patients. | nih.govresearchgate.net |

| Downbeat Nystagmus | Reduced slow-phase velocity of nystagmus; improved near visual acuity. | nih.gov |

Impact on Cerebellar Hypometabolism

Research suggests that this compound may have an impact on cerebellar function by modulating metabolic activity. In a clinical case study involving a patient with downbeat nystagmus, treatment with 4-aminopyridine was found to lessen the cerebellar hypometabolism associated with the condition, as assessed by [18F]FDG PET imaging. The authors of the study proposed that this effect might signify an enhancement of cerebellar inhibition. Furthermore, preclinical studies in rats have indicated that 4-aminopyridine can increase blood flow to various brain regions, with a particularly significant increase observed in the cerebellum. Animal models have also shown that the cerebellum appears to be more resilient to the generalized brain glucose hypometabolism that can be induced by systemic administration of 4-aminopyridine.

Neurophysiological Markers of Response

Motor Evoked Potentials (MEPs) have been utilized as a neurophysiological marker to assess the effects of this compound on central motor conduction. In a study of patients with spinal cord injury, intravenous administration of 4-aminopyridine resulted in increased amplitude and reduced latency of MEPs in four out of six patients, indicating enhanced conduction in corticospinal or corticobulbospinal pathways. Two of these patients also demonstrated increased voluntary motor unit recruitment.

A specific metric, MEP50 , has been explored as a potential marker of response. MEP50 is defined as the amplitude of MEPs at the 50th percentile of the maximum stimulus intensity. In a preclinical study in rats, 4-aminopyridine was shown to enhance MEP50. In naive animals, MEP50 increased by an average of 26.1%. In animals with a pyramidal tract injury, the increase in MEP50 from the intact hemisphere was even more pronounced, averaging 56.4%. These findings suggest that MEP50 could serve as a sensitive biomarker for the physiological effects of 4-aminopyridine on motor circuit function.

Adverse Effects and Safety Profile Mechanistic Basis

Central Nervous System (CNS) Toxicity

The central nervous system is particularly susceptible to the effects of 4-aminopyridine (B3432731), with toxicity manifesting as a spectrum of neurological symptoms, the most severe of which are seizures. nih.govepa.gov This hyperexcitability stems from the compound's ability to augment neuronal firing and synaptic transmission. pensoft.net

The proconvulsant properties of 4-aminopyridine are a direct extension of its mechanism of action. By blocking voltage-gated potassium channels, 4-aminopyridine prolongs the depolarization phase of the action potential in neurons. ane.plane.pl This extended depolarization leads to an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters. nih.govnih.govresearchgate.net

A critical aspect of 4-aminopyridine-induced seizures is the augmented release of the excitatory neurotransmitter glutamate (B1630785). ane.plane.plnih.gov The overactivation of glutamate receptors by this excessive glutamate contributes directly to neuronal hyperexcitation and the generation of epileptiform discharges. nih.gov Studies have shown that antagonists of ionotropic glutamate receptors can diminish the intensity of seizures and prevent neuronal damage induced by 4-aminopyridine. nih.gov

The hippocampus is a key brain region implicated in the generation of seizures, and 4-aminopyridine has been shown to induce epileptiform activity in this area. ane.pl The compound is known to act on various potassium channel subtypes, including Kv1.1, Kv1.2, Kv1.4, and Kv4, which are located in the axonal terminals of both pyramidal neurons and interneurons. ane.plane.pl The blockade of these channels results in a nonspecific release of neurotransmitters, further contributing to the hyperexcitable state. ane.plane.pl Interestingly, some research suggests that a facilitated GABA-mediated transmission, which is typically inhibitory, may paradoxically enhance neuronal hyperexcitation under the conditions created by 4-aminopyridine. nih.gov

The table below summarizes the key mechanistic steps involved in 4-aminopyridine-induced seizure activity.

| Mechanistic Step | Description | Key Molecules/Channels Involved | References |

| Potassium Channel Blockade | 4-Aminopyridine blocks voltage-gated potassium channels in neuronal membranes. | Kv1.1, Kv1.2, Kv1.4, Kv4 | ane.plane.pl |

| Prolonged Action Potential | The blockade of potassium channels leads to a prolonged duration of the action potential. | Voltage-gated potassium channels | nih.govnih.govresearchgate.netane.plane.pl |

| Increased Calcium Influx | The extended depolarization allows for a greater influx of calcium ions into the presynaptic terminal. | Voltage-gated calcium channels | nih.govnih.govresearchgate.net |

| Enhanced Neurotransmitter Release | The increased intracellular calcium concentration promotes the release of neurotransmitters, particularly glutamate. | Glutamate | ane.plane.plnih.gov |

| Neuronal Hyperexcitability | The excessive release of glutamate leads to overstimulation of postsynaptic neurons, resulting in epileptiform discharges and seizures. | Glutamate receptors (e.g., NMDA, AMPA) | nih.gov |

The likelihood of 4-aminopyridine inducing a seizure is influenced by several factors, with dosage being a primary determinant. nih.gov Clinical studies have indicated that the incidence of seizures is dose-related. nih.gov While anyone can experience a seizure under the right conditions, individuals with pre-existing conditions that lower the seizure threshold, such as a history of epilepsy, may be at an increased risk. healthline.com

The concentration of 4-aminopyridine in the blood has been correlated with the occurrence of seizures. Seizures have been observed at 4-aminopyridine concentrations ranging from 30 to 475 ng/mL. nih.gov However, there is variability in individual susceptibility, as some individuals have tolerated concentrations up to 114 ng/mL without serious adverse effects, while a seizure was reported in another individual with a level of 104 ng/mL. nih.gov This suggests that other factors beyond just the serum concentration can influence the seizure threshold. These may include an individual's genetic predisposition, the presence of other medical conditions, and concurrent use of other medications. healthline.com

Other Neurological Side Effects (e.g., dizziness, nervousness, paraesthesia, insomnia)

Beyond seizures, 4-aminopyridine can induce a variety of other neurological side effects. These are generally less severe than seizures but can still impact a patient's quality of life. Commonly reported neurological side effects include dizziness, nervousness, paraesthesia (a sensation of tingling, tickling, pricking, or burning of the skin), and insomnia. nih.govresearchgate.net

The mechanistic basis for these side effects is also related to the compound's ability to enhance neuronal excitability. pensoft.net For instance, paraesthesias may arise from the increased excitation of cutaneous sensory nerve endings. pensoft.net The feelings of dizziness and nervousness are likely due to a generalized increase in central nervous system activity. nih.govresearchgate.net Insomnia can also be attributed to a state of heightened neuronal excitability, making it difficult to initiate and maintain sleep. nih.govresearchgate.net

Cardiovascular Effects

The cardiovascular system is another area where the effects of 4-aminopyridine are notable. The compound's influence on potassium channels in cardiac tissue can alter the heart's electrical activity, potentially leading to adverse cardiovascular events. pensoft.netnih.gov

The cardiac action potential is a complex process involving the coordinated opening and closing of various ion channels. wikipedia.orgcvphysiology.com Repolarization, the process by which the cell returns to its resting state, is heavily dependent on the outward flow of potassium ions. cvphysiology.com By blocking potassium channels, 4-aminopyridine can delay repolarization, thereby prolonging the duration of the cardiac action potential. nih.govresearchgate.netnih.gov

Specifically, 4-aminopyridine has been shown to affect the transient outward potassium current (Ito), which plays a role in the early phase of repolarization (Phase 1). nih.govnih.gov Inhibition of this current can slow the rate of repolarization and shift the plateau phase (Phase 2) of the action potential to less negative potentials. nih.gov Studies on isolated canine Purkinje fibers have demonstrated that high concentrations of 4-aminopyridine can significantly increase the action potential duration at 30%, 50%, and 90% repolarization. nih.govresearchgate.net This effect on repolarization is the primary mechanism by which 4-aminopyridine can influence cardiac electrical stability.

The table below presents data from a study on the effect of 4-aminopyridine on the action potential duration (APD) in canine Purkinje fibers at a stimulation frequency of 1.0 Hz.

| Concentration of 4-Aminopyridine (µM) | APD30 (% of control) | APD50 (% of control) | APD90 (% of control) | Reference |

| 0.5 | 109.1 | 103.8 | 102.9 | nih.gov |

| 5.0 | 114.5 | 107.7 | 104.8 | nih.gov |

| 50 | 120.0 | 111.5 | 108.7 | nih.gov |

| 500 | 190.8 | 125.8 | 122.0 | nih.gov |

A delay in cardiac repolarization, as induced by 4-aminopyridine, can manifest on an electrocardiogram (ECG) as a prolongation of the QT interval. nih.govwikipedia.org The QT interval represents the total time for ventricular depolarization and repolarization. wikipedia.org A prolonged QT interval is a recognized risk factor for the development of potentially life-threatening cardiac arrhythmias, such as Torsades de Pointes. nih.govresearchgate.netwikipedia.org

While in vitro studies have shown that 4-aminopyridine has the potential to prolong the QT interval, particularly at high concentrations, the risk at therapeutic doses appears to be low. pensoft.netnih.gov A study on patients with spinal cord injury receiving oral 4-aminopyridine found no significant changes in the heart rate or the PR, QT, and corrected QT (QTc) intervals after one month of treatment. nih.govovid.com This suggests that at clinically relevant oral doses, the risk of significant QT prolongation and subsequent arrhythmias is not high. nih.gov However, the potential for this adverse effect still warrants consideration, especially in individuals with pre-existing cardiac conditions or those taking other medications that can prolong the QT interval. youtube.com

Effects on Sinoatrial Node Activity

4-Aminopyridine (4-AP) exerts significant and regionally varied effects on the sinoatrial node, the heart's natural pacemaker. physiology.orgnih.govfrontiersin.org The compound is a known blocker of the transient outward potassium current (Ito), which plays a crucial role in the repolarization of the action potential and pacemaker activity within the sinoatrial node. physiology.orgnih.gov

Research on rabbit sinoatrial node tissue has demonstrated that 4-AP's effects are not uniform across the node. physiology.orgnih.gov In tissue from the periphery of the node, 4-AP elevates the plateau phase of the action potential, prolongs its duration, and decreases the maximum diastolic potential. physiology.orgnih.gov Conversely, it has been observed to accelerate pacemaker activity in the central region of the node while slowing it in the periphery. physiology.orgnih.gov This regional difference can lead to a shift in the leading pacemaker site within the intact sinoatrial node. physiology.orgnih.gov